molecular formula C7H12FN B13531458 (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole

Cat. No.: B13531458
M. Wt: 129.18 g/mol
InChI Key: JARJBXACNCCARV-MEKDEQNOSA-N
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Description

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole is a fluorinated heterocyclic compound. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a fluorine atom attached to the cyclopentane ring. The stereochemistry of the compound is defined by the specific arrangement of its atoms, as indicated by the (3aR,5R,6aS) notation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reactions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-5,5-Difluorooctahydrocyclopenta[c]pyrrole: A similar compound with two fluorine atoms instead of one.

    (3aR,5R,5aS,8aS,8bR)-5-[(Dodecyloxy)methyl]-2,2-dimethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b4’,5’-d]pyran: Another structurally related compound with different substituents.

Uniqueness

(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole is unique due to its specific stereochemistry and the presence of a single fluorine atom. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

(3aR,6aS)-5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2/t5-,6+,7?

InChI Key

JARJBXACNCCARV-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1F

Canonical SMILES

C1C(CC2C1CNC2)F

Origin of Product

United States

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